molecular formula C11H13N3O5S B2577524 7-hydroxy-N-(2-(2-hydroxyethoxy)ethyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 898431-54-4

7-hydroxy-N-(2-(2-hydroxyethoxy)ethyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide

货号: B2577524
CAS 编号: 898431-54-4
分子量: 299.3
InChI 键: ILMDQJZDYBVDFT-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

7-Hydroxy-N-(2-(2-hydroxyethoxy)ethyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a thiazolo[3,2-a]pyrimidine derivative characterized by a fused bicyclic core comprising a thiazole and pyrimidine ring. This compound is part of a broader class of thiazolo[3,2-a]pyrimidines, which are studied for their pharmacological properties, including enzyme inhibition and anti-inflammatory activity .

属性

IUPAC Name

7-hydroxy-N-[2-(2-hydroxyethoxy)ethyl]-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O5S/c15-3-5-19-4-1-12-8(16)7-9(17)13-11-14(10(7)18)2-6-20-11/h2,6,15,17H,1,3-5H2,(H,12,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILMDQJZDYBVDFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=NC(=C(C(=O)N21)C(=O)NCCOCCO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

7-Hydroxy-N-(2-(2-hydroxyethoxy)ethyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a complex organic compound belonging to the thiazolo[3,2-a]pyrimidine family. Its structure includes a thiazole ring fused with a pyrimidine moiety, characterized by a carboxamide functional group and a hydroxyethoxy substituent. This unique combination of functional groups suggests potential for diverse biological activities, particularly in medicinal chemistry.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step reactions, including condensation and cyclization processes. A common method is the Biginelli reaction, which combines aldehydes, thioureas, and 1,3-dicarbonyl compounds to form thiazolo[3,2-a]pyrimidine derivatives. The reaction conditions can vary based on the substituents on the aromatic aldehyde used, affecting yield and purity .

Biological Activities

Research indicates that derivatives of this compound exhibit significant biological activities:

  • Anticancer Properties : Compounds in the thiazolo[3,2-a]pyrimidine class have shown promising anticancer activity. They may inhibit various cancer cell lines, including cervical adenocarcinoma (M-HeLa) and breast cancer (MCF-7), with some derivatives exhibiting selectivity towards tumor cells while showing lower cytotoxicity against normal cells .
  • Acetylcholinesterase Inhibition : Preliminary findings suggest that this compound may effectively inhibit acetylcholinesterase (AChE), which is crucial for potential treatments for neurodegenerative diseases like Alzheimer's .
  • Antimicrobial Activity : Thiazolo[3,2-a]pyrimidine derivatives have also been noted for their antibacterial and antifungal properties .

Comparative Analysis with Related Compounds

To understand the unique biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructureUnique Features
5-Oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acidStructureLacks hydroxyethoxy group; potential for different biological activity
7-Hydroxy-5-Oxo-thiazolo[3,2-a]pyrimidineStructureAbsence of carboxamide functionality; simpler structure
Ethyl 5-Oxo-thiazolo[3,2-a]pyrimidine-6-carboxylateStructureEthyl ester instead of carboxamide; different solubility properties

The presence of both hydroxy and ether groups in this compound enhances its solubility and interaction with biological targets compared to other derivatives .

Case Studies

  • Cytotoxicity Studies : A study demonstrated that thiazolo[3,2-a]pyrimidines exhibited high cytotoxicity against M-HeLa cells while maintaining low toxicity against normal liver cells. The derivative containing a 2-hydroxybenzylidene fragment was particularly effective .
  • Inhibition Studies : Another investigation found that certain thiazolo[3,2-a]pyrimidines showed high inhibitory activity against AChE and were proposed as potential candidates for treating Alzheimer's disease .

相似化合物的比较

Comparison with Structural Analogs

Thiazolo[3,2-a]pyrimidine derivatives exhibit diverse bioactivity depending on substituents at positions 5, 6, and 5. Below is a comparative analysis of key analogs:

Table 1: Pharmacological and Structural Comparison

Compound Name Substituents β1i Inhibition (%) β5i Inhibition (%) Key Features
Target Compound
7-Hydroxy-N-(2-(2-hydroxyethoxy)ethyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide
N-(2-(2-hydroxyethoxy)ethyl), 7-OH, 5-oxo Not reported Not reported High hydrophilicity; potential for hydrogen bonding with hydroxyl groups
N-(Furan-2-ylmethyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide (Compound 21) N-(furan-2-ylmethyl), 5-oxo 19% 23% Moderate β1i/β5i inhibition; furan group enhances π-π stacking
N-Benzyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide (Compound 22) N-benzyl, 5-oxo 31% 32% Higher β5i inhibition; hydrophobic benzyl group improves membrane permeation
Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate Ethyl ester, 2-(2,4,6-trimethoxybenzylidene), 3-oxo, 7-methyl Not reported Not reported Bulky substituent induces ring puckering; π-halogen interactions observed
5-(4-Methoxyphenyl)-7-methyl-3-oxo-N-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide 5-(4-methoxyphenyl), N-phenyl, 7-methyl, 3-oxo Not reported Not reported Methoxy group enhances solubility; aryl substituents stabilize crystal packing

Key Observations:

Substituent Effects on Bioactivity :

  • The N-(2-(2-hydroxyethoxy)ethyl) side chain in the target compound likely improves water solubility compared to hydrophobic analogs like Compound 22. However, this may reduce membrane permeability, a trade-off observed in polar derivatives .
  • Compound 22’s benzyl group contributes to higher β5i inhibition (32% vs. 23% for Compound 21), suggesting bulky aromatic substituents enhance target binding .

Synthetic Flexibility :

  • The 7-position is frequently modified to tune electronic and steric properties. For example, 7-methyl groups (as in ) increase steric hindrance, while 7-hydroxy groups (target compound) favor hydrogen bonding .

Crystallographic Insights: Derivatives with bulky substituents (e.g., 2,4,6-trimethoxybenzylidene in ) exhibit non-planar ring systems, with dihedral angles up to 80.94° between the thiazolo[3,2-a]pyrimidine core and aryl groups. This puckering may influence binding to planar enzyme active sites .

Pharmacological and Physicochemical Properties

  • Hydrogen Bonding: The 7-hydroxy and carboxamide groups in the target compound enable hydrogen-bond donor/acceptor interactions, critical for binding proteases or kinases .
  • Solubility : The hydroxyethoxyethyl side chain likely increases aqueous solubility compared to ester derivatives (e.g., ethyl carboxylates in ), though this requires experimental validation .
  • Stability : Thiazolo[3,2-a]pyrimidines with electron-withdrawing groups (e.g., 5-oxo) exhibit enhanced stability under physiological conditions .

常见问题

Basic: What synthetic routes are available for preparing this compound, and how is its purity validated?

Methodological Answer:
The compound is synthesized via multi-step reactions starting from thiazolo[3,2-a]pyrimidine precursors. Key steps include:

  • Cyclocondensation of 2-aminothiazole derivatives with activated carbonyl intermediates under acidic conditions .
  • Functionalization of the 6-position via carboxamide coupling using N-(2-(2-hydroxyethoxy)ethyl)amine in the presence of carbodiimide catalysts (e.g., EDC/HOBt) .
    Validation:
  • Purity : Assessed via HPLC (C18 column, acetonitrile/water gradient) and ¹H/¹³C NMR .
  • Structural confirmation : Single-crystal X-ray diffraction (SC-XRD) using SHELX programs for refinement .

Advanced: How do hydrogen-bonding patterns in the crystal structure influence its physicochemical properties?

Methodological Answer:
SC-XRD data (e.g., triclinic P1 space group) reveal intermolecular hydrogen bonds between:

  • The 7-hydroxy group and the carboxamide oxygen (O–H···O=C, ~2.8 Å) .
  • Ethoxy oxygen and water molecules in the lattice, enhancing solubility .
    Implications :
  • Solubility : Polar groups facilitate aqueous solubility, critical for in vitro assays.
  • Stability : Rigid hydrogen-bonded networks reduce hygroscopicity .

Basic: What in vitro assays are suitable for evaluating its biological activity?

Methodological Answer:

  • Immunoproteasome inhibition : Use purified human β1i/β5i subunits in fluorogenic substrate assays (e.g., Ac-WLA-AMC for β5i) at 10–100 µM concentrations .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa) with IC₅₀ determination .

Advanced: How can solubility challenges in pharmacological studies be addressed?

Methodological Answer:

  • Co-solvents : Use DMF or PEG-400 (≤10% v/v) in PBS (pH 7.4) to enhance solubility without denaturing proteins .
  • Prodrug strategies : Esterify the 7-hydroxy group to improve lipophilicity, followed by enzymatic hydrolysis in vivo .

Advanced: What computational methods predict its binding mode to therapeutic targets?

Methodological Answer:

  • Molecular docking : AutoDock Vina or Glide with β5i immunoproteasome (PDB: 5LE5) to identify key interactions (e.g., carboxamide with Thr1 catalytic residue) .
  • DFT calculations : B3LYP/6-31G* level to analyze electronic properties (e.g., HOMO/LUMO) influencing reactivity .

Advanced: How are structure-activity relationships (SAR) studied for this scaffold?

Methodological Answer:

  • Variation of substituents : Synthesize analogs with modified ethoxy chains or aryl groups at the 5-position.
  • Biological testing : Compare β5i inhibition (e.g., 19–32% activity range for substituent variations) .
  • 3D-QSAR : CoMFA or CoMSIA models to correlate steric/electronic features with activity .

Advanced: What degradation pathways occur under stress conditions?

Methodological Answer:

  • Thermal degradation : Incubate at 40–60°C for 14 days; monitor via HPLC for hydrolysis of the carboxamide group .
  • Photodegradation : Expose to UV light (254 nm); LC-MS identifies oxidative byproducts (e.g., hydroxylation at the thiazole ring) .

Basic: What spectroscopic techniques confirm its stereochemistry?

Methodological Answer:

  • SC-XRD : Resolves absolute configuration and puckering of the thiazolo-pyrimidine ring (amplitude q = 0.42 Å, θ = 144°) .
  • VCD (Vibrational Circular Dichroism) : Detects chiral centers in solution phase .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。